Spongistatin 2
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Overview
Description
Spongistatin 2 is a natural product found in Spongia and Dasycladus with data available.
Scientific Research Applications
Anticancer Activity
Spongistatin 2 has been a subject of interest due to its potent anticancer properties. Its efficacy in inhibiting tumor growth and metastasis has been demonstrated in various studies. For instance, spongistatin 1, closely related to this compound, showed significant potential in reducing tumor growth and metastasis in pancreatic cancer (Rothmeier et al., 2010). Another study found spongistatin 1 to induce apoptosis in breast cancer cells, highlighting its role in cancer therapy (Schneiders et al., 2009).
Antifungal Activities
Beyond its anticancer applications, spongistatin 1 also exhibits antifungal properties. A study demonstrated its efficacy against a range of fungal strains, including those resistant to common antifungals (Pettit et al., 2005).
Antiangiogenic Properties
Investigations into the antiangiogenic properties of spongistatin 1 revealed its potential in inhibiting angiogenesis, which is crucial in the progression of various diseases including cancer (Rothmeier et al., 2009).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural evaluation of spongistatin analogues, aiming to improve its availability and therapeutic potential. The total synthesis of spongistatin 1 and 2 has been a significant achievement, providing insights into their structural complexity and potential applications (Crimmins et al., 2002; Suen et al., 2018).
Microtubule Interaction
Spongistatin's interaction with microtubules is a key aspect of its mechanism of action, disrupting microtubule assembly and affecting cell division, particularly in cancer cells (Smith et al., 2002).
Properties
Molecular Formula |
C63H96O21 |
---|---|
Molecular Weight |
1189.4 g/mol |
IUPAC Name |
[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4R,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |
InChI |
InChI=1S/C63H96O21/c1-12-13-17-42(66)20-34(2)21-53-55(71)57-39(7)58(78-53)59(72)63(74)32-51(69)37(5)52(84-63)19-16-14-15-18-44-23-43(67)28-61(80-44)30-47(75-11)24-45(81-61)26-50(68)38(6)56(77-41(9)65)36(4)35(3)22-49-29-60(10,73)33-62(83-49)31-48(76-40(8)64)25-46(82-62)27-54(70)79-57/h12-13,15,17-18,36-39,42-49,51-53,55-59,66-67,69,71-74H,1-3,14,16,19-33H2,4-11H3/b17-13+,18-15-/t36-,37-,38+,39+,42-,43+,44+,45?,46?,47+,48+,49+,51+,52-,53+,55+,56+,57+,58?,59+,60+,61-,62-,63-/m0/s1 |
InChI Key |
DTFYGLNONOLGOT-JPWYGMKRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC/C=C\[C@@H]3C[C@H](C[C@@]4(O3)C[C@@H](CC(O4)CC(=O)[C@H]([C@@H]([C@H](C(=C)C[C@@H]5C[C@@](C[C@@]6(O5)C[C@@H](CC(O6)CC(=O)O[C@@H]7[C@H](C([C@H]([C@@](O2)(C[C@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@H](/C=C/C=C)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Canonical SMILES |
CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC=C)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Synonyms |
altohyrtin C altohyrtin-C spongistatin 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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